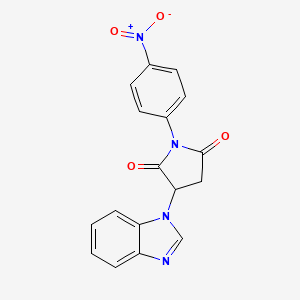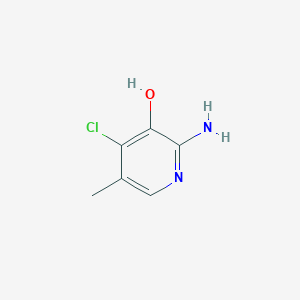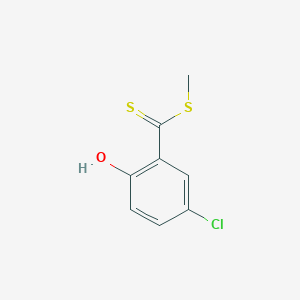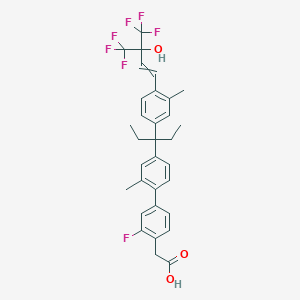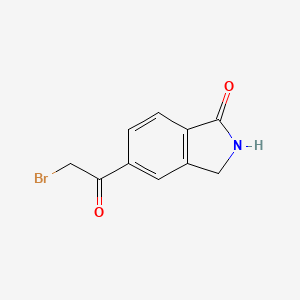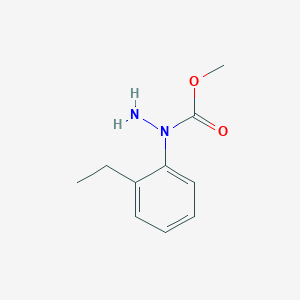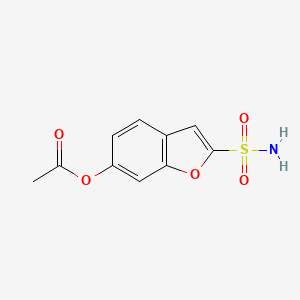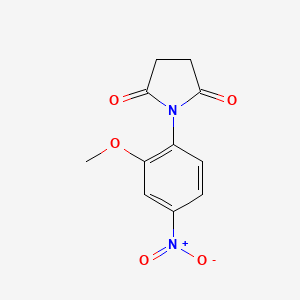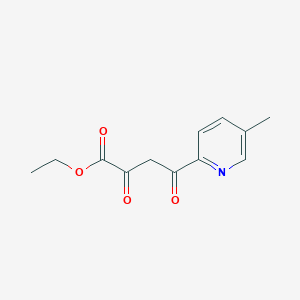
Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ethyl ester group at the 4-position. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate typically involves the reaction of 5-methyl-2-pyridyl ketone with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Alcohols and amines
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
- 5-Methylpyridyl-2-selenolate
- Pentapyridyl-supported RuII complexes
Uniqueness
Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
ethyl 4-(5-methylpyridin-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)6-10(14)9-5-4-8(2)7-13-9/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
OKLUFPWRQHUMSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC(=O)C1=NC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)

